Cas no 469-36-3 (24-Methylenecycloartanyl ferulate)

24-Methylenecycloartanyl ferulate is a sterol ester derived from the conjugation of 24-methylenecycloartanol and ferulic acid. This compound exhibits notable antioxidant properties due to the presence of the feruloyl moiety, which scavenges free radicals and mitigates oxidative stress. Its lipophilic nature enhances compatibility with lipid-based formulations, making it suitable for applications in pharmaceuticals, nutraceuticals, and cosmetic products. The cycloartanyl backbone contributes to structural stability, while the methylene group may influence biological activity. Research suggests potential benefits in skin protection and anti-aging due to its ability to inhibit lipid peroxidation. Its dual functionality as an antioxidant and stabilizer underscores its utility in industrial and biomedical contexts.
24-Methylenecycloartanyl ferulate structure
469-36-3 structure
Product Name:24-Methylenecycloartanyl ferulate
CAS No:469-36-3
MF:C41H60O4
MW:616.912713050842
CID:328342
PubChem ID:9920169
Update Time:2025-06-22

24-Methylenecycloartanyl ferulate Chemical and Physical Properties

Names and Identifiers

    • ORYZANOL
    • Oryzanol C
    • 9,19-Cyclolanostan-3-ol,24-methylene-, 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate, (3b)-
    • 24-methylcycloartanyl ferulate
    • 24-methylene cycloartanyl ferulate
    • 24-methylenecycloartanol ferulate
    • 24-methylenecycloartanol trans-ferulate
    • 3-Feruloylchinasaeure
    • 3-feruloylquinic acid
    • 3-O-feruloylquinic acid
    • 3-O-ferulyl-24-methylenecycloartanol
    • 5-feruloylquinic acid
    • 5-O-feruloyl quinic acid
    • 24-Methylenecycloartanyl ferulate
    • DA-60080
    • 24-Methylenecycloartanol, trans-ferulate
    • 24-METHYLENECYCLOARTANOL FERULIC ACID ESTER
    • DTXCID30819980
    • AKOS040758150
    • E88710
    • CHEMBL226006
    • HF5P8298M3
    • UNII-HF5P8298M3
    • 469-36-3
    • 9,19-CYCLOLANOSTAN-3-OL, 24-METHYLENE-, 3-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPENOATE, (3BETA)-
    • 24-Methylenecycloartenol Ferulate
    • SCHEMBL6438953
    • Q27279898
    • BDBM50483934
    • 9,19-CYCLOLANOSTAN-3-OL, 24-METHYLENE-, 3-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPENOATE, (3.BETA.)-
    • CINNAMIC ACID, 4-HYDROXY-3-METHOXY-, 24-METHYLENE-9,19-CYCLO-9BETA-LANOSTAN-3BETA-YL ESTER
    • ((1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-((2R)-6-methyl-5-methylideneheptan-2-yl)-6-pentacyclo(9.7.0.01,3.03,8.012,16)octadecanyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
    • 9,19-CYCLO-9.BETA.-LANOSTAN-3.BETA.-OL, 24-METHYLENE-, 4-HYDROXY-3-METHOXYCINNAMATE
    • ((1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-((2R)-6-methyl-5-methylideneheptan-2-yl)-6-pentacyclo(9.7.0.01,3.03,8.012,16)octadecanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
    • ORYZANOL C [MI]
    • 9,19-Cyclolanostan-3-ol, 24-methylene-, 3-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (3.beta.)-
    • [(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
    • [(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
    • JBSUVXVGZSMGDJ-YVMHCORFSA-N
    • DTXSID70872332
    • CINNAMIC ACID, 4-HYDROXY-3-METHOXY-, 24-METHYLENE-9,19-CYCLO-9.BETA.-LANOSTAN-3.BETA.-YL ESTER
    • 9,19-CYCLO-9BETA-LANOSTAN-3BETA-OL, 24-METHYLENE-, 4-HYDROXY-3-METHOXYCINNAMATE
    • CHEBI:176239
    • Inchi: InChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-14-16-34-38(30,7)22-23-41-25-40(41)21-19-35(37(5,6)33(40)18-20-39(34,41)8)45-36(43)17-13-29-12-15-31(42)32(24-29)44-9/h12-13,15,17,24,26,28,30,33-35,42H,3,10-11,14,16,18-23,25H2,1-2,4-9H3
    • InChI Key: ZIWPYEIAPMTNTE-UHFFFAOYSA-N
    • SMILES: CC(C(CCC(C1CCC2C3(CCC4C(C(CCC54CC35CCC12C)OC(C=CC1C=CC(O)=C(OC)C=1)=O)(C)C)C)C)=C)C

Computed Properties

  • Exact Mass: 616.44900
  • Monoisotopic Mass: 616.44916039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 10
  • Complexity: 1170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 12.6
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • PSA: 55.76000
  • LogP: 10.39340

24-Methylenecycloartanyl ferulate Pricemore >>

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Additional information on 24-Methylenecycloartanyl ferulate

Introduction to 24-Methylenecycloartanyl ferulate (CAS No. 469-36-3) and Its Emerging Applications in Chemical and Pharmaceutical Research

24-Methylenecycloartanyl ferulate, identified by the chemical identifier CAS No. 469-36-3, is a compound of significant interest in the realm of chemical and pharmaceutical research. This molecule, belonging to the cycloartane class, has garnered attention due to its unique structural properties and potential biological activities. The presence of a methylene bridge in its cycloartane backbone and the esterification with ferulic acid contribute to its distinct chemical profile, making it a valuable candidate for further investigation.

The cycloartane scaffold, a triterpenoid derivative, is known for its structural stability and biological relevance. Compounds derived from this scaffold have been extensively studied for their potential applications in drug development, particularly in addressing neurological disorders, cancer, and inflammation-related diseases. The introduction of the methylene group at the C24 position enhances the compound's reactivity and opens up possibilities for further functionalization, which is a critical aspect in medicinal chemistry.

Ferulate, as a part of the ferulic acid moiety, adds another layer of biological significance to 24-Methylenecycloartanyl ferulate. Ferulic acid is widely recognized for its antioxidant properties and its role in plant cell wall structure. Its incorporation into the cycloartane framework not only enhances the molecule's solubility but also imparts additional pharmacological benefits. This combination of structural features makes 24-Methylenecycloartanyl ferulate a promising candidate for therapeutic applications.

Recent advancements in chemical synthesis have enabled more efficient and scalable production of 24-Methylenecycloartanyl ferulate, facilitating its use in both academic research and industrial applications. The development of novel synthetic pathways has not only improved yield but also minimized side reactions, ensuring higher purity and consistency. These improvements have laid a solid foundation for exploring the compound's potential in various pharmaceutical formulations.

In the field of medicinal chemistry, 24-Methylenecycloartanyl ferulate has been investigated for its potential role as an anti-inflammatory agent. Studies have shown that compounds with similar structures exhibit significant anti-inflammatory effects by modulating key signaling pathways involved in inflammation. The cycloartane core is known to interact with specific receptors and enzymes, while the ferulate moiety contributes to its bioavailability and metabolic stability. This dual action makes 24-Methylenecycloartanyl ferulate a compelling candidate for developing novel anti-inflammatory drugs.

Additionally, research has highlighted the compound's potential in neuroprotective applications. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by oxidative stress and inflammation, both of which can be targeted by compounds like 24-Methylenecycloartanyl ferulate. Preliminary studies suggest that this molecule may help protect neurons from damage by scavenging reactive oxygen species and inhibiting pro-inflammatory cytokines. These findings are particularly exciting given the growing burden of neurodegenerative diseases worldwide.

The role of ferulate in enhancing the bioavailability of 24-Methylenecycloartanyl ferulate cannot be overstated. Ferulic acid is known to improve the absorption and distribution of other bioactive compounds, making it an excellent adjuvant in drug formulations. By incorporating ferulate into the cycloartane structure, researchers aim to leverage these properties to enhance the therapeutic efficacy of 24-Methylenecycloartanyl ferulate. This approach aligns with current trends in drug development, where combination therapies are being explored to achieve synergistic effects.

From a chemical biology perspective, 24-Methylenecycloartanyl ferulate offers insights into how structural modifications can influence biological activity. The presence of the methylene bridge at C24 is particularly noteworthy, as it introduces a site for further chemical modification without compromising the core cycloartane structure. This flexibility allows chemists to tailor the compound's properties for specific applications, whether it be improving solubility, enhancing receptor binding affinity, or modulating metabolic pathways.

The synthesis of complex natural products like 24-Methylenecycloartanyl ferulate continues to challenge synthetic chemists due to their intricate structures. However, recent advances in synthetic methodologies have made it possible to construct such molecules with greater precision and efficiency. Techniques such as asymmetric synthesis and biocatalysis have been particularly useful in achieving high enantiomeric purity, which is crucial for many biological applications.

In conclusion,24-Methylenecycloartanyl ferulate (CAS No. 469-36-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its bioactive properties, make it a valuable tool for developing new treatments for various diseases. As research continues to uncover new applications for this molecule,24-Methylenecycloartanyl ferulate is poised to play an important role in advancing both academic research and industrial drug development.

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